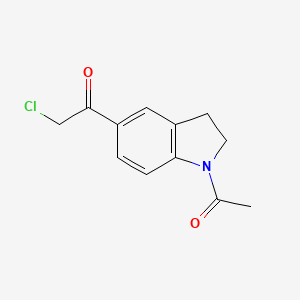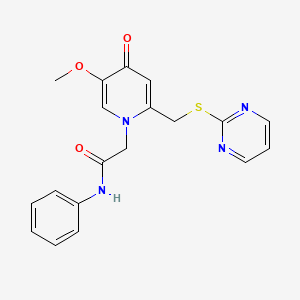![molecular formula C22H22N4O2S B2428659 N-(2-(1H-indol-3-yl)ethyl)-1-(6-methoxybenzo[d]thiazol-2-yl)azetidine-3-carboxamide CAS No. 1286710-24-4](/img/structure/B2428659.png)
N-(2-(1H-indol-3-yl)ethyl)-1-(6-methoxybenzo[d]thiazol-2-yl)azetidine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-(2-(1H-indol-3-yl)ethyl)-1-(6-methoxybenzo[d]thiazol-2-yl)azetidine-3-carboxamide” is a compound that has been synthesized and characterized . It is a white solid with a molecular weight of 202.26 .
Synthesis Analysis
The compound was obtained in high yield in the reaction between tryptamine and naproxen . The synthesis process was fully analyzed and characterized via 1H, 13C-NMR, UV, IR, and mass spectral data .Molecular Structure Analysis
The molecular structure of the compound was analyzed and characterized using 1H, 13C-NMR, UV, IR, and mass spectral data .Chemical Reactions Analysis
The compound was obtained in the reaction between tryptamine and naproxen . The reaction was fully analyzed and characterized .Physical And Chemical Properties Analysis
The compound is a white solid . It has a molecular weight of 202.26 . The compound was fully analyzed and characterized via 1H, 13C-NMR, UV, IR, and mass spectral data .Applications De Recherche Scientifique
Potential Cannabinoid Receptor Activity
Compounds similar to N-(2-(1H-indol-3-yl)ethyl)-1-(6-methoxybenzo[d]thiazol-2-yl)azetidine-3-carboxamide, specifically thiazolylindoles, have been identified for the first time in Germany with potential cannabinoid receptor activity. This activity was explored through mass spectrometric, infrared spectroscopic, and nuclear magnetic resonance spectroscopic data (Westphal et al., 2015).
Synthesis and Characterization
The synthesis and characterization of related thiazole and indole derivatives have been reported. These include the synthesis of thiazole derivatives containing the indole moiety bearing azetidine ring, which were characterized by various spectroscopic methods. Such compounds have shown promise in antimicrobial activity (Muralikrishna et al., 2014).
Anti-bacterial Evaluation
Novel thiadiazole derivatives bearing semicarbazone moieties, structurally related to the compound of interest, have been synthesized and evaluated for their anti-bacterial activities. These compounds showed significant efficacy against specific bacterial strains (Wan et al., 2018).
Novel Compounds Synthesis
The synthesis of novel benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone has been reported. These compounds were evaluated for their analgesic and anti-inflammatory activities, showing promise as COX-1/COX-2 inhibitors (Abu‐Hashem et al., 2020).
Anticancer Activity
Compounds structurally related to N-(2-(1H-indol-3-yl)ethyl)-1-(6-methoxybenzo[d]thiazol-2-yl)azetidine-3-carboxamide have been designed and synthesized, targeting the epidemal growth factor receptor (EGFR) as potential anticancer agents. They demonstrated potent anticancer activities against various cancer cell lines (Zhang et al., 2017).
Mécanisme D'action
Target of Action
The compound, N-[2-(1H-indol-3-yl)ethyl]-1-(6-methoxy-1,3-benzothiazol-2-yl)azetidine-3-carboxamide, is a derivative of two important molecules: tryptamine and naproxen . Tryptamine derivatives play a fundamental role in the human body, with serotonin being one of the most important signaling hormones . Naproxen is a nonsteroidal anti-inflammatory drug (NSAID) that targets cyclooxygenase (COX) isoenzymes, COX-1, and COX-2 . These enzymes are catalysts of arachidonic acid conversion to prostaglandin G, which is the first step of synthesis of prostaglandins and thromboxanes involved in rapid physiological responses .
Mode of Action
Given its derivation from naproxen, it may involve blocking arachidonate binding to competitively inhibit both cox isoenzymes, resulting in analgesic and anti-inflammatory effects .
Biochemical Pathways
The compound may affect the biochemical pathway involving the conversion of arachidonic acid to prostaglandin G, a process catalyzed by COX-1 and COX-2 . This pathway is crucial for the synthesis of prostaglandins and thromboxanes, which are involved in rapid physiological responses .
Result of Action
Given its derivation from naproxen, it may have analgesic and anti-inflammatory effects . Furthermore, the compound may have potential antiviral activity, as suggested by the broad-spectrum antiviral activity of naproxen .
Safety and Hazards
Propriétés
IUPAC Name |
N-[2-(1H-indol-3-yl)ethyl]-1-(6-methoxy-1,3-benzothiazol-2-yl)azetidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O2S/c1-28-16-6-7-19-20(10-16)29-22(25-19)26-12-15(13-26)21(27)23-9-8-14-11-24-18-5-3-2-4-17(14)18/h2-7,10-11,15,24H,8-9,12-13H2,1H3,(H,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBJYWCWKEXNHKR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N=C(S2)N3CC(C3)C(=O)NCCC4=CNC5=CC=CC=C54 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(1H-indol-3-yl)ethyl)-1-(6-methoxybenzo[d]thiazol-2-yl)azetidine-3-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(10-Methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-3-phenethylurea](/img/structure/B2428577.png)

![N-butyl-1-(7-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-4-carboxamide](/img/structure/B2428581.png)
![1,1-Dioxo-2-[[(2R)-pyrrolidin-2-yl]methyl]-1,2-thiazolidine-5-carboxylic acid;hydrochloride](/img/structure/B2428582.png)
![1,3-Dimethyl-8-[(4-methylphenyl)methylsulfanyl]-7-prop-2-enylpurine-2,6-dione](/img/structure/B2428583.png)
![2-[3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl]-N-(2-methoxyethyl)butanamide](/img/structure/B2428584.png)


![1-[2-[2-(4-Chlorophenyl)-2-oxoethyl]sulfanyl-4-oxo-3-pentylquinazoline-7-carbonyl]piperidine-4-carboxamide](/img/structure/B2428589.png)

![N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide](/img/structure/B2428592.png)
![2-[(4-Fluorophenyl)methyl]-4,4-dimethyl-1-phenylpyrazolidin-3-one](/img/structure/B2428593.png)
![N-(4-ethylphenyl)-2-((3-(2-methoxyethyl)-6-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2428597.png)
![N-([2,3'-bipyridin]-5-ylmethyl)-3-(trifluoromethyl)benzamide](/img/structure/B2428599.png)